molecular formula C11H14N2O4 B8736452 N-(4-Methoxy-3-nitrophenethyl)acetamide CAS No. 212828-83-6

N-(4-Methoxy-3-nitrophenethyl)acetamide

Cat. No.: B8736452
CAS No.: 212828-83-6
M. Wt: 238.24 g/mol
InChI Key: FJIBKEWCYAZCLW-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-nitrophenethyl)acetamide is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

212828-83-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C11H14N2O4/c1-8(14)12-6-5-9-3-4-11(17-2)10(7-9)13(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14)

InChI Key

FJIBKEWCYAZCLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 70 g of N-[2-(4-methoxyphenyl)ethyl]acetamide in 330 mL of acetic acid was introduced slowly into 350 mL of 70% nitric acid so that the temperature was between 30-35° C. The addition process took 1 hour. The mixture was stirred at 30-35° C. for additional 40 minutes and was then poured into 1500 mL of ice water. The resulting slurry was extracted with chloroform (2×400 mL). The organic phase was extracted with a saturated aqueous solution of NaHCO3 (2×400 mL) and then with water (2×400 mL). The solvent was then removed by rotary evaporation to produce 65 g of N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide, which was further purified by recrystallization from ethyl acetate to yield 48 g (55.6% yield) of yellow crystals. 1HNMR (DMSO-d6) spectrum was consistent with the desired product.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

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